7,8-Dichloro-1,2,3,4-tetrahydroquinolin-2-one
Overview
Description
7,8-Dichloro-1,2,3,4-tetrahydroquinolin-2-one is a chemical compound with the molecular formula C9H7Cl2NO . It is typically found in the form of a powder .
Molecular Structure Analysis
The molecular structure of 7,8-Dichloro-1,2,3,4-tetrahydroquinolin-2-one consists of a tetrahydroquinoline core with two chlorine atoms attached at the 7 and 8 positions . The InChI code for this compound is 1S/C9H9Cl2N/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h3-4,12H,1-2,5H2 .Physical And Chemical Properties Analysis
7,8-Dichloro-1,2,3,4-tetrahydroquinolin-2-one has a molecular weight of 216.06 . It is typically found in the form of a powder .Scientific Research Applications
Phenylethanolamine N-Methyltransferase Inhibition
This compound acts as a potent reversible inhibitor of phenylethanolamine N-methyltransferase (PNMT), which is an enzyme involved in the synthesis of epinephrine from norepinephrine . This application is significant in the study of stress response and hypertension, as PNMT plays a crucial role in the catecholamine pathway.
Central Nervous System Depressant
7,8-Dichloro-1,2,3,4-tetrahydroquinolin-2-one may increase the central nervous system depressant (CNS depressant) activities of ethanol . This suggests potential applications in the development of therapeutic agents that modulate CNS activity, possibly aiding in the treatment of disorders like anxiety and insomnia.
Antibacterial Agent Synthesis
The compound is used in the preparation of potent bicyclic peptide deformylase inhibitors with antibacterial effects . This application is crucial in the development of new antibiotics, especially in the face of rising antibiotic resistance.
Nitric Oxide Synthase Inhibition
It is utilized in synthesizing substituted iminopiperidines as inhibitors of human nitric oxide synthase isoforms . This has implications in the treatment of conditions associated with excessive nitric oxide production, such as inflammatory diseases and certain types of cancer.
Drug Interaction Studies
7,8-Dichloro-1,2,3,4-tetrahydroquinolin-2-one has been shown to interact with various drugs, altering their effects. For example, it can increase the orthostatic hypotensive activities of certain drugs . This application is important for understanding drug-drug interactions and ensuring patient safety in polypharmacy.
Chemical Synthesis and Catalysis
The compound is involved in chemical synthesis processes, such as the Meldrum’s acid-assisted formation of tetrahydroquinolin-2-one derivatives . This application is valuable in organic chemistry for the synthesis of complex molecules and could lead to the development of new materials or pharmaceuticals.
Mechanism of Action
Target of Action
The primary target of 7,8-Dichloro-1,2,3,4-tetrahydroquinolin-2-one is phenylethanolamine N-methyltransferase . This enzyme plays a crucial role in the biosynthesis of the neurotransmitters norepinephrine and epinephrine.
Mode of Action
7,8-Dichloro-1,2,3,4-tetrahydroquinolin-2-one acts as a potent reversible inhibitor of phenylethanolamine N-methyltransferase . By binding to the active site of the enzyme, it prevents the conversion of norepinephrine to epinephrine, thereby affecting the levels of these neurotransmitters in the body.
Pharmacokinetics
Itsmolecular weight (216.06) and predicted boiling point (373.7±42.0 °C) suggest that it may have good bioavailability
properties
IUPAC Name |
7,8-dichloro-3,4-dihydro-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO/c10-6-3-1-5-2-4-7(13)12-9(5)8(6)11/h1,3H,2,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKCLUNCNNDCLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901255883 | |
Record name | 2(1H)-Quinolinone, 7,8-dichloro-3,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901255883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1423032-53-4 | |
Record name | 2(1H)-Quinolinone, 7,8-dichloro-3,4-dihydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423032-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2(1H)-Quinolinone, 7,8-dichloro-3,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901255883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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